Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM). [, , , , , ] It is a nonsteroidal, indole-based compound developed for scientific research related to bone health, lipid profiles, and certain types of cancer. [, , , , , ] Bazedoxifene has demonstrated tissue-selective activity, acting as an agonist in some tissues and an antagonist in others. [, , , , , ] This selective action makes it an intriguing compound for scientific research in various fields.
Chemical Reactions Analysis
One notable chemical reaction associated with Bazedoxifene is glucuronidation. [, ] This metabolic process involves the addition of glucuronic acid to the molecule, facilitated by the enzyme UDP-glucuronosyltransferase. [, ] This reaction is essential for Bazedoxifene's metabolism and excretion, predominantly through feces. [] Further research indicates that the UGT1A1*28 polymorphism can influence Bazedoxifene's glucuronidation, potentially impacting its pharmacokinetics. []
Mechanism of Action
Bazedoxifene functions by binding to estrogen receptors (ERs), specifically ERα and ERβ. [, , , ] Its tissue-selective action arises from its ability to act as an agonist or antagonist depending on the specific tissue and the receptor subtype. [, , , ] For example, in bone tissue, it primarily acts as an ER agonist, promoting bone formation and reducing bone resorption. [, , , , , ] In contrast, in breast and uterine tissue, it acts as an antagonist, inhibiting estrogen-mediated cell proliferation. [, , , , , , ]
Recent research has also identified Bazedoxifene as an inhibitor of the IL-6/GP130 protein-protein interaction. [, , , , , , ] This interaction is important in the signaling pathways of several cancers. By disrupting this interaction, Bazedoxifene can inhibit the downstream signaling cascade and impact cancer cell survival and progression. [, , , , , , ]
Applications
Bone Health: Numerous studies highlight its potential in preventing and treating postmenopausal osteoporosis. [, , , , , , , , , , , , ] Research suggests that it can increase bone mineral density, reduce bone turnover markers, and decrease the risk of vertebral fractures in postmenopausal women. [, , , , , , , , , , , , ] Studies also suggest potential benefits for bone health in women with type 2 diabetes. []
Lipid Profile: Research indicates that Bazedoxifene can positively impact lipid profiles by reducing total cholesterol and low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol levels. [, , ] This is relevant to research on cardiovascular health and related areas.
Cancer Research: Recent studies have explored Bazedoxifene's potential as an anticancer agent, specifically in cancers where the IL-6/GP130/STAT3 pathway is involved. [, , , , , , ] Research has focused on its effects on tumor growth suppression, cell viability, apoptosis, and inhibition of cell migration and angiogenesis. [, , , , , , ] Studies have investigated its effects on various cancer types including osteosarcoma, triple-negative breast cancer, rhabdomyosarcoma, pancreatic cancer, and ovarian cancer. [, , , , , , ]
Vascular Function: Research suggests Bazedoxifene may have beneficial effects on vascular function. [, , ] Studies indicate its potential to induce vasodilation, inhibit vasoconstriction, and offer protection against vascular dysfunction. [, , ]
Related Compounds
Raloxifene
Compound Description: Raloxifene is a second-generation selective estrogen receptor modulator (SERM) primarily used for the prevention and treatment of osteoporosis in postmenopausal women. It acts as an estrogen agonist in bone, reducing bone resorption and increasing bone mineral density [, , , , , , , ]. Raloxifene is marketed under the brand name Evista by Eli Lilly and Company [].
Tamoxifen
Compound Description: Tamoxifen, a first-generation SERM, is widely used for treating and preventing estrogen receptor-positive breast cancer [, ]. It exhibits antagonist activity in breast tissue, blocking the effects of estrogen and inhibiting the growth of cancer cells [].
Relevance: Tamoxifen, alongside Raloxifene, provides a historical and mechanistic context for Bazedoxifene's development as a third-generation SERM. While all three drugs modulate estrogen receptor activity, Bazedoxifene is designed to have an improved safety and efficacy profile compared to earlier SERMs [, , , ]. Specifically, Bazedoxifene aims to provide enhanced bone-protective effects and a more neutral profile on the breast and uterus [, ]. Additionally, studies investigating the repurposing of SERMs for other applications, such as malaria treatment, often include Tamoxifen as a comparator to assess the potential of newer SERMs like Bazedoxifene [].
Bazedoxifene Acetate
Compound Description: Bazedoxifene Acetate is a prodrug of Bazedoxifene, meaning it is converted into the active drug within the body [, , ].
Relevance: As the prodrug form, Bazedoxifene Acetate plays a direct role in the pharmacokinetic profile of Bazedoxifene. Research on the metabolism of Bazedoxifene often utilizes the acetate form to understand its absorption, distribution, metabolism, and excretion [].
Bazedoxifene-N-oxide
Compound Description: Bazedoxifene-N-oxide is a metabolite of Bazedoxifene, generated through metabolic processes in the body [].
Relevance: Understanding the metabolic fate of Bazedoxifene is crucial for interpreting its pharmacological effects. The identification of Bazedoxifene-N-oxide in urine samples, alongside other metabolites, provides valuable information for pharmacokinetic studies and doping control analyses [].
Bazedoxifene Glucuronide Conjugates
Compound Description: Bazedoxifene Glucuronide Conjugates are metabolites formed by the conjugation of glucuronic acid to Bazedoxifene, primarily occurring in the liver [, ].
Relevance: These conjugates represent a major metabolic pathway for Bazedoxifene and contribute significantly to its elimination from the body. Understanding the formation and excretion of these metabolites is essential for determining appropriate dosing regimens and evaluating potential drug interactions [, ].
Lasofoxifene
Compound Description: Lasofoxifene is another third-generation SERM investigated for the prevention and treatment of osteoporosis in postmenopausal women. Similar to Bazedoxifene, it exhibits estrogen agonist activity in bone and antagonist activity in breast and uterine tissues [, ].
Relevance: Lasofoxifene's structural and pharmacological similarities to Bazedoxifene make it a valuable comparison point. Studies directly compare their inhibitory effects on enzymes like aldehyde oxidase, providing insights into structure-activity relationships and potential off-target effects []. Furthermore, both drugs were included in royalty agreements between Ligand Pharmaceuticals and Royalty Pharma, highlighting their related development pathways and commercial potential [].
Compound Description: This compound is a selective estrogen receptor alpha (ERα) agonist [].
Relevance: By comparing the vasodilatory effects of Bazedoxifene with this ERα agonist in rabbit basilar arteries, researchers aim to dissect the specific receptor subtypes involved in Bazedoxifene's vascular actions []. This comparison helps elucidate whether Bazedoxifene's beneficial effects on cerebrovascular function are primarily mediated by ERα activation or involve other pathways [].
G1
Compound Description: G1 is a selective agonist of G protein-coupled estrogen receptor (GPER) [].
Relevance: Similar to the comparison with the ERα agonist, using G1 helps determine whether GPER activation contributes to the observed vascular effects of Bazedoxifene []. The study results suggest that Bazedoxifene's relaxant effects on cerebral arteries may involve both ERα and GPER activation [].
Compound Description: This compound acts as a selective estrogen receptor beta (ERβ) agonist [].
Relevance: By including this ERβ agonist in their study, researchers aimed to assess the potential role of ERβ in mediating Bazedoxifene's vascular effects. The lack of response to this compound suggests that Bazedoxifene's actions on cerebral arteries are likely independent of ERβ activation [].
Medroxyprogesterone Acetate (MPA)
Compound Description: Medroxyprogesterone acetate is a synthetic progestin commonly used in hormone therapy for menopausal women to counteract the endometrial stimulating effects of estrogen [, ]. It is often combined with conjugated estrogens for this purpose [, ].
Relevance: Medroxyprogesterone acetate, when combined with conjugated estrogens, serves as a relevant comparator for evaluating the gynecological safety profile of Bazedoxifene combined with conjugated estrogens. Studies directly compare these two treatment regimens, assessing their impact on endometrial hyperplasia, breast density, vaginal bleeding, and other gynecological parameters [, ]. The findings indicate that Bazedoxifene combined with conjugated estrogens provides endometrial protection without the adverse effects on breast tissue and bleeding patterns associated with the conjugated estrogens/MPA combination [, ].
Conjugated Estrogens
Compound Description: Conjugated estrogens are a mixture of estrogen hormones derived from natural sources, commonly used in hormone therapy for menopausal women to alleviate vasomotor symptoms and prevent bone loss [, , , ].
Relevance: Conjugated estrogens are a key component of a combination therapy strategy with Bazedoxifene. This combination aims to leverage the beneficial effects of both drugs while mitigating potential risks [, , , ]. Specifically, conjugated estrogens address vasomotor symptoms and contribute to bone health, while Bazedoxifene provides endometrial protection and may offer advantages in breast safety compared to progestin-containing regimens [, , , ].
Letrozole
Compound Description: Letrozole is an aromatase inhibitor, a class of drugs that block the production of estrogen. It is primarily used in the treatment of hormone receptor-positive breast cancer [].
Relevance: Letrozole serves as a comparator for Bazedoxifene in preclinical studies evaluating chemopreventive efficacy against mammary cancers in rat models []. The research suggests that Bazedoxifene, alone or in combination with letrozole, shows promising activity in preventing estrogen receptor-positive mammary cancers. Furthermore, the combination strategy hints at a potential additive effect without the weight gain commonly observed with letrozole alone [].
Palbociclib
Compound Description: Palbociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer [, ]. It works by blocking the activity of CDK4/6, proteins involved in cell cycle progression.
Relevance: Palbociclib is being investigated in combination with Bazedoxifene as a potential strategy to overcome endocrine resistance in estrogen receptor-positive metastatic breast cancer [, ]. Preclinical data suggest synergistic activity between these two agents, and early clinical trials indicate promising clinical activity and a manageable safety profile for this combination [, ]. The rationale for combining these drugs stems from their distinct mechanisms of action: Bazedoxifene targets the estrogen receptor, while Palbociclib inhibits CDK4/6, a key downstream effector in the estrogen receptor signaling pathway [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A novel hydroxamate-based histone deacetylase (HDAC) inhibitor with broad-spectrum antitumour activity against solid and haematological malignancies in preclinical models R306465, also known as JNJ-16241199, is a novel hydroxamate-based histone deacetylase (HDAC) inhibitor with broad-spectrum antitumour activity against solid and haematological malignancies in preclinical models. R306465 was found to be a potent inhibitor of HDAC1 and -8 (class I) in vitro. R306465 potently inhibited cell proliferation of all main solid tumour indications, including ovarian, lung, colon, breast and prostate cancer cell lines, with IC50 values ranging from 30 to 300 nM. The high activity of R306465 in cell-based assays and in vivo after oral administration makes R306465 a promising novel antitumoral agent with potential applicability in a broad spectrum of human malignancies.
Potent HDAC inhibitor (IC50 = 77 nM, HDAC1). Shows antiproliferative effects in cancer cell lines (IC50 values are 480, 560, 480, and 340 nM for A2780, COLO 205 and HCT-116 and PC-3 lines respectively). Shows antitumor and potent antimalarial effects in vivo. Orally active. Inhibition of histone deacetylases (HDACs) leads to accumulation of acetylated histones, resulting in a variety of cell type-dependent responses including apoptosis, necrosis, differentiation, cell survival, inhibition of proliferation, and cytostasis. SB939 is an HDAC inhibitor that displays an IC50 value of 77 nM in an in vitro HDAC1 activity assay and prevents proliferation of ovarian (A2780), colon (COLO 205 and HCT116), and prostate cancer (PC-3) cell lines at IC50 values of 0.48, 0.56, 0.48, and 0.34 μM, respectively. SB939 is a pan-HDAC inhibitor binding all HDAC isozymes with similar affinity (Kis = 16-28 nM) with the exception of HDAC6 and 7 (Kis = 247 and 104 nM, respectively). SB939 demonstrates good bioavailability in vivo and significantly inhibits tumor growth in various xenograft mouse models at doses ranging from 25-100 mg/kg. It is being evaluated in phase I and phase II clinical trials in both hematological and solid tumor patients. A potent pan-HDAC inhibitor Pracinostat, also known as SB939, is an orally bioavailable, small-molecule histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Pracinostat inhibits HDACs, which may result in the accumulation of highly acetylated histones, followed by the induction of chromatin remodeling; the selective transcription of tumor suppressor genes; the tumor suppressor protein-mediated inhibition of tumor cell division; and, finally, the induction of tumor cell apoptosis. In March 2014, pracinostat has granted Orphan Drug for acute myelocytic leukemia (AML) and for the treatment of T-cell lymphoma by the Food and Drug Administration.
ACY-1215 is an inhibitor of histone deacetylase 6 (HDAC6; IC50 = 5 nM). It is at least 10-fold less active against other HDACs in enzymatic assays. ACY-1215 shows synergistic activity with the proteasome inhibitor bortezomib against multiple myeloma (MM) cells, inducing protracted endoplasmic reticulum stress and apoptosis. ACY-1215 combined with proteasome inhibitors suppresses tumor growth and increases survival in mice with MM and mantle cell lymphoma xenografts. A multicenter phase I trial examining ACY-1215 combined with the E3 ligase inhibitor lenalidomide and dexamethasone in multiple myeloma found inhibition of HDAC6 in vivo. ACY-1215 also diminishes liver cyst development and fibrosis in a rat model of polycystic liver disease. An orally bioavailable HDAC6-selective inhibitor against HDAC4, HDAC5, HDAC7, HDAC9, HDAC11, Sirtuin1, and Sirtuin2 Rocilinostat, previously known as ACY-1215, is an orally bioavailable, specific inhibitor of histone deacetylase 6 (HDAC6) with potential antineoplastic activity. ACY-1215 selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 and preventing the subsequent aggresomal protein degradation. This leads to an accumulation of unfolded and misfolded ubiquitinated proteins and may eventually induce cancer cell apoptosis, and inhibition of cancer cell growth. HDAC6, a class II HDAC deacetylase located in the cytoplasm, appears to play a key role in the formation and activation of the aggresomes needed for degradation of misfolded proteins. Compared to non-selective HDAC inhibitor, ACY-1215 is able to reduce the toxic effects on normal, healthy cells.
While class I HDACs are localized predominantly within the nucleus, class II HDACs shuttle into and out of the nucleus in response to intracellular signaling. Class IIa HDACs, which include HDAC4, 5, 7, and 9, commonly act as corepressors and play diverse roles in cell biology. TMP269 is a cell-permeable inhibitor of class IIa HDACs (IC50s = 126, 80, 36, and 19 nM for HDAC4, 5, 7, and 9, respectively). It contains a metal-binding group, trifluoromethyloxadiazole that confers selectivity for class IIa HDACs. TMP269 is a highly potent, selective and cell-permeable class IIa HDAC inhibitor with IC50 of 126 nM, 80 nM, 36 nM and 19 nM for HDAC4, HDAC5, HDAC7 and HDAC9 respectively.
Belinostat is an inhibitor of class I histone deacetylases (HDACs; IC50s = 0.041, 0.125, 0.03, and 0.216 µM for HDAC1, -2, -3, and -8, respectively) and class II HDACs (IC50s = 0.115, 0.082, 0.067, and 0.128 µM for HDAC4, -6, -7, and -9, respectively). It inhibits HDAC activity in HeLa cell lysates (IC50 = 0.027 µM) and the proliferation of A2780 ovarian, HCT116 colon, Calu-3 lung, and Hs 852.T melanoma cells (IC50s = 0.2, 0.2, 0.66, and 3.37 µM, respectively). It reduces tumor growth in an A2780 mouse xenograft model when administered at doses of 10, 20, and 40 mg/kg. Formulations containing belinostat have been used in the treatment of relapsed or refractory peripheral T cell lymphoma. Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase. Belinostat is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. Belinostat is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury. Belinostat is a hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. It has a role as an antineoplastic agent and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxamic acid, a sulfonamide and an olefinic compound.
ST7612AA1 is a new and potent HDCA inhibitor with potential anticancer activity. ST7612AA1 showed an in vitro activity in the nanomolar range associated with a remarkable in vivo antitumor activity, highly competitive with the most potent HDAC inhibitors, currently under clinical trials.